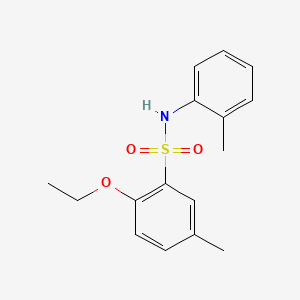
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, also known as EMeMPB, is a sulfonamide compound that has gained attention in scientific research for its potential applications in various fields. This compound is synthesized through a series of chemical reactions, and its mechanism of action and biochemical effects have been studied extensively. In
Aplicaciones Científicas De Investigación
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain relievers. Additionally, 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to have antitumor activity in vitro and in vivo. 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. Additionally, 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have a high degree of selectivity for certain enzymes, which may make it a useful tool for studying the activity of these enzymes. However, one limitation of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide. One area of research is the development of new drugs based on the structure of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide. Another area of research is the study of the mechanism of action of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, which may help to identify new targets for drug development. Additionally, further studies are needed to explore the potential uses of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide in the treatment of various diseases, such as cancer and inflammation. Finally, more research is needed to optimize the synthesis method for 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, which may help to improve its properties and potential applications.
Métodos De Síntesis
The synthesis of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves a series of chemical reactions. The starting material for this synthesis is 2-methylacetophenone, which is reacted with ethyl bromide and sodium ethoxide to form 2-ethoxy-2-methyl-1-phenylpropan-1-one. This intermediate is then reacted with 2-methylphenylsulfonyl chloride in the presence of a base to form 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide.
Propiedades
IUPAC Name |
2-ethoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-10-9-12(2)11-16(15)21(18,19)17-14-8-6-5-7-13(14)3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLWOQZKZNLOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

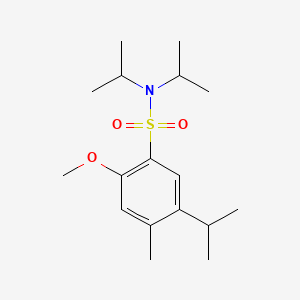
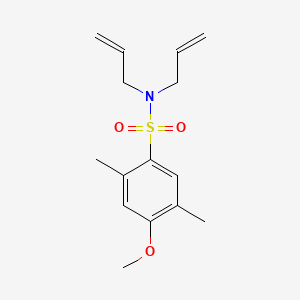
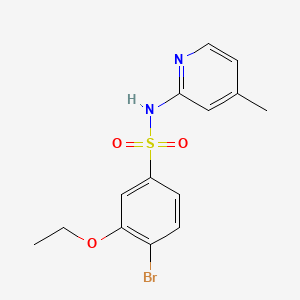

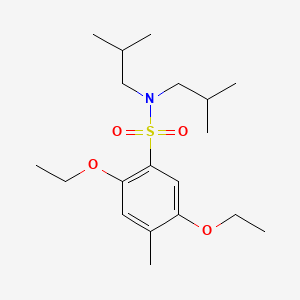

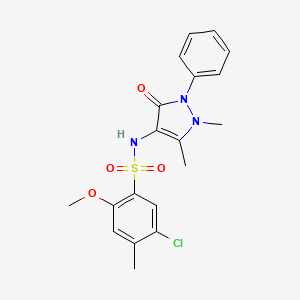

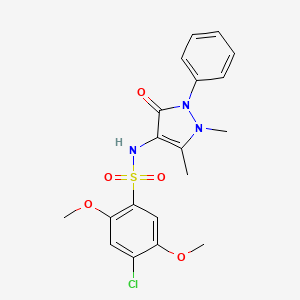


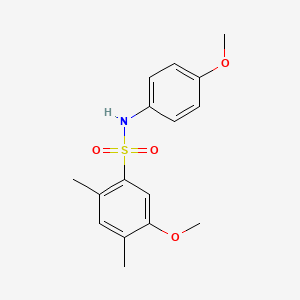

![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)